An In-depth Technical Guide to N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, predicted reactivity, and potential biological activities of the heterocyclic compound, N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related N-aryl-2-aminopyrimidine derivatives and known kinase inhibitors to offer scientifically grounded insights. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science, facilitating further investigation into this promising scaffold.
Introduction and Chemical Identity
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine belongs to the broad class of 2-aminopyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The structure integrates a 4,6-dimethylpyrimidine moiety, a known hinge-binding motif in many kinase inhibitors, with an N-ethyl-1,4-diaminobenzene fragment. This unique combination suggests potential for this molecule as a kinase inhibitor, particularly targeting enzymes implicated in cell proliferation and angiogenesis.
Table 1: Chemical Identity and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | N1-(4,6-dimethylpyrimidin-2-yl)-N1-ethylbenzene-1,4-diamine | - |
| CAS Number | 387358-43-2 | [1] |
| Molecular Formula | C₁₄H₁₈N₄ | [1] |
| Molecular Weight | 242.32 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature. | [1] |
| Canonical SMILES | CCN(c1ccc(N)cc1)c2nc(C)cc(C)n2 | - |
| InChI Key | HVCMPZYQDQNWBN-UHFFFAOYSA-N | [1] |
Physicochemical Properties: Predictions and Insights
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Behavior | Rationale and Comparative Insights |
| Melting Point | Moderately high | Aromatic and heterocyclic rings contribute to a stable crystal lattice. Similar N-phenyl-p-phenylenediamine derivatives are solids with melting points above 100°C.[2] |
| Boiling Point | > 300 °C | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water and non-polar solvents (e.g., hexane). | The presence of amine functionalities allows for hydrogen bonding with polar solvents. The aromatic and alkyl groups contribute to some lipophilicity. Phenylenediamine derivatives show moderate solubility in polar solvents.[2] |
| pKa | Two predicted pKa values: one for the aniline-like nitrogen (approx. 4-5) and one for the pyrimidine nitrogens (approx. 2-3). | The aniline nitrogen's basicity is reduced by the electron-withdrawing pyrimidine ring. The pyrimidine nitrogens are weakly basic. Aromatic amines typically have pKa values around 4.6.[3] |
Synthesis and Purification
A specific, experimentally validated synthesis for N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine has not been reported in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of N-aryl-2-aminopyrimidines.
Proposed Synthetic Pathway
The most likely synthetic approach involves a nucleophilic aromatic substitution reaction (SNAr) between 2-chloro-4,6-dimethylpyrimidine and N-ethylbenzene-1,4-diamine.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of N-ethylbenzene-1,4-diamine (1.0 eq) in a suitable high-boiling point solvent such as isopropanol or DMF, add 2-chloro-4,6-dimethylpyrimidine (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine.
Predicted Reactivity and Chemical Stability
The chemical reactivity of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is dictated by the interplay of its constituent functional groups.
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Amine Functional Groups: The primary amine on the phenyl ring and the tertiary amine linking the two ring systems are the most reactive sites. The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization. The tertiary amine is a site of potential oxidation.
-
Pyrimidine Ring: The pyrimidine ring is generally stable but can undergo electrophilic substitution under harsh conditions. The methyl groups on the pyrimidine ring can be susceptible to oxidation.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many aniline derivatives, it may be sensitive to light and air, potentially leading to oxidation and discoloration over time.[4] It is advisable to store the compound in a cool, dark place under an inert atmosphere.
Predicted Biological Activity and Mechanism of Action
The structural features of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine strongly suggest its potential as a kinase inhibitor. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[5][6]
Potential Kinase Targets
Based on the activity of structurally similar compounds, potential kinase targets for this molecule include:
-
Aurora Kinases: Numerous pyrimidine-based derivatives have been developed as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[6][7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrimidine-containing compounds have shown significant VEGFR-2 inhibitory activity.[8][9]
Proposed Mechanism of Action: Kinase Inhibition
The proposed mechanism of action is competitive inhibition at the ATP-binding site of the target kinase. The pyrimidine core is expected to form hydrogen bonds with the "hinge region" of the kinase, while the N-ethyl-p-phenylenediamine moiety would occupy the hydrophobic pocket, contributing to the binding affinity and selectivity.
Caption: Proposed mechanism of kinase inhibition.
Analytical Methodologies
Validated analytical methods for the quantification of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine have not been published. However, standard analytical techniques can be adapted for its analysis.
Table 3: Recommended Analytical Techniques
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is recommended. UV detection at a wavelength corresponding to the compound's maximum absorbance should be employed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, quantification, and metabolite profiling in biological matrices. | Electrospray ionization (ESI) in positive ion mode is expected to be effective. The fragmentation pattern in MS/MS can be used for structural confirmation.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR is expected to show characteristic signals for the aromatic protons, the ethyl group, the pyrimidine ring proton, and the methyl groups. ¹³C NMR will provide information on the carbon skeleton.[11][12] |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic N-H stretching vibrations for the primary amine are expected in the range of 3300-3500 cm⁻¹. C-N and C=N stretching vibrations will also be present. |
Safety and Handling
Safety data for N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is limited. Based on the data for the closely related N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine, the following precautions are advised:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[8]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid generating dust.
Conclusion and Future Perspectives
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is a compound with significant potential, particularly in the field of kinase inhibitor discovery. While direct experimental data is currently scarce, this technical guide provides a solid foundation for future research by offering predictions on its properties, a plausible synthetic route, and insights into its likely biological activity. Further experimental validation of the information presented here is crucial and will undoubtedly pave the way for a more complete understanding of this intriguing molecule and its potential applications in medicine and science.
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